An In-Depth Technical Guide to Ethyl 2-amino-4,5-difluorobenzoate (CAS No. 864293-36-7)
An In-Depth Technical Guide to Ethyl 2-amino-4,5-difluorobenzoate (CAS No. 864293-36-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-4,5-difluorobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of fluorine atoms and the presence of both an amine and an ethyl ester functional group make it a valuable and versatile building block for the synthesis of complex pharmaceutical agents. The incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, applications, and safety considerations for Ethyl 2-amino-4,5-difluorobenzoate, intended to support researchers in its effective utilization. The CAS number for this compound is 864293-36-7.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-amino-4,5-difluorobenzoate is provided in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 864293-36-7 | [1][2] |
| Molecular Formula | C₉H₉F₂NO₂ | [1][2] |
| Molecular Weight | 201.17 g/mol | [1][2] |
| Appearance | Off-white to light yellow crystalline powder (typical) | N/A |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | N/A |
| Melting Point | Not readily available in public literature. | N/A |
| Boiling Point | Not readily available in public literature. | N/A |
Synthesis of Ethyl 2-amino-4,5-difluorobenzoate
The most direct and industrially scalable synthesis of Ethyl 2-amino-4,5-difluorobenzoate involves a two-step process starting from 4-fluorotoluene. The first part of the synthesis focuses on creating the precursor, 2-amino-4,5-difluorobenzoic acid.
Part 1: Synthesis of 2-amino-4,5-difluorobenzoic acid
The synthesis of 2-amino-4,5-difluorobenzoic acid can be achieved through a multi-step sequence starting from 4-fluorotoluene. This involves nitration, oxidation, and subsequent reduction of the nitro group.[3][4]
Experimental Protocol:
-
Nitration of 4-Fluorotoluene: 4-fluorotoluene is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-fluoro-2-nitrotoluene. This reaction is highly exothermic and requires careful temperature control.[3]
-
Oxidation to 4-fluoro-2-nitrobenzoic acid: The methyl group of 4-fluoro-2-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[3]
-
Reduction to 2-amino-4,5-difluorobenzoic acid: The nitro group of 4-fluoro-2-nitrobenzoic acid is reduced to an amine via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]
Causality Behind Experimental Choices:
-
Nitration: The use of a mixed acid nitrating agent is a standard and effective method for the nitration of aromatic compounds. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Oxidation: Potassium permanganate is a powerful and relatively inexpensive oxidizing agent suitable for converting an activated methyl group on an aromatic ring to a carboxylic acid.
-
Reduction: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines, with water being the only byproduct.
Part 2: Fischer Esterification to Ethyl 2-amino-4,5-difluorobenzoate
The final step is the esterification of 2-amino-4,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst. This classic reaction is known as the Fischer esterification. A similar procedure is well-documented for the synthesis of the isomeric ethyl 4-amino-3,5-difluorobenzoate.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4,5-difluorobenzoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Excess Ethanol: Using ethanol as the solvent and reactant drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the reaction to reach equilibrium in a shorter time.
Caption: Synthesis workflow for Ethyl 2-amino-4,5-difluorobenzoate.
Applications in Drug Discovery
Ethyl 2-amino-4,5-difluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those containing a fluorinated aromatic scaffold.[6] The presence of fluorine atoms can enhance the metabolic stability and receptor binding affinity of the final drug molecule.[6] While specific drug molecules synthesized directly from this intermediate are not widely reported in publicly accessible literature, its structural motif is found in compounds investigated for various therapeutic areas, including as central nervous system agents.[6]
The general utility of this class of compounds is in the construction of heterocyclic ring systems, a common feature in many drug molecules. The amino and ester groups provide convenient handles for further chemical modifications and the building of more complex molecular architectures.
Caption: Applications of Ethyl 2-amino-4,5-difluorobenzoate in drug discovery.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of Ethyl 2-amino-4,5-difluorobenzoate. The following table summarizes the expected analytical data based on the analysis of similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine substituents. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the aromatic carbons. The carbons attached to fluorine will show characteristic C-F coupling. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.17 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the ester, and C-F stretching. |
Note: Experimental spectral data for Ethyl 2-amino-4,5-difluorobenzoate is not widely available in public databases. The information provided is based on the expected spectral characteristics for a molecule with this structure and data from isomeric and related compounds.[7][8][9]
Safety and Handling
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[5]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Use only outdoors or in a well-ventilated area.[5]
-
IF ON SKIN: Wash with plenty of water.[5]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local regulations.
It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
MySkinRecipes. (n.d.). Ethyl 2-amino-4-fluorobenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
-
Allfluoro pharmaceutical co .ltd. (n.d.). Ethyl 2-amino-4,5-difluorobenzoate,864293-36-7. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-Amino-4-fluorobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-5-fluorobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3,5-difluorobenzoate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]
Sources
- 1. 864293-36-7 Cas No. | Ethyl 2-amino-4,5-difluorobenzoate | Matrix Scientific [matrixscientific.com]
- 2. Ethyl 2-amino-4,5-difluorobenzoate,864293-36-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-amino-4-fluorobenzoate [myskinrecipes.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
